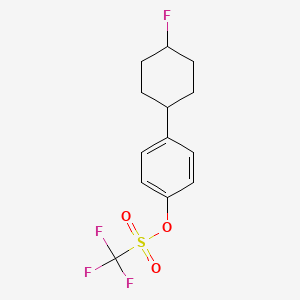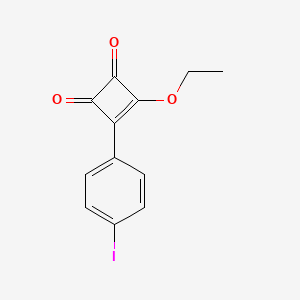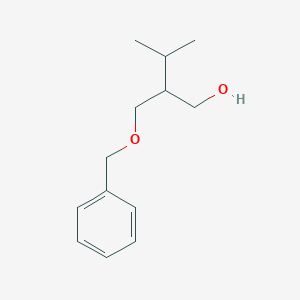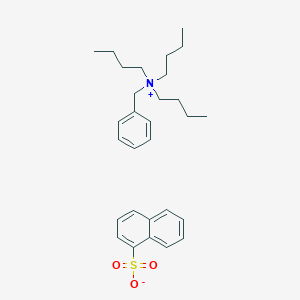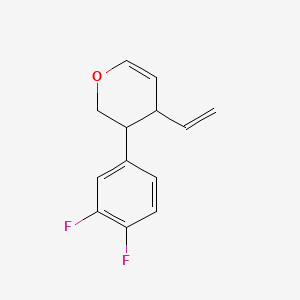
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran is an organic compound characterized by the presence of a difluorophenyl group and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 4-hydroxy-2-buten-1-ol.
Reaction Conditions: The key steps involve the formation of the dihydropyran ring through a cyclization reaction. This can be achieved using acid or base catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)-4-methyl-3,4-dihydro-2H-pyran
- 3-(3,4-Difluorophenyl)-4-phenyl-3,4-dihydro-2H-pyran
Uniqueness
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran is unique due to the presence of the ethenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
401794-06-7 |
|---|---|
Molecular Formula |
C13H12F2O |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C13H12F2O/c1-2-9-5-6-16-8-11(9)10-3-4-12(14)13(15)7-10/h2-7,9,11H,1,8H2 |
InChI Key |
MOUYOSNANNDKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C=COCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

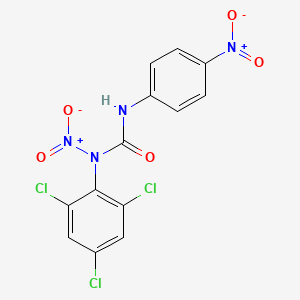

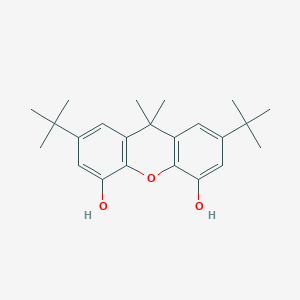
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
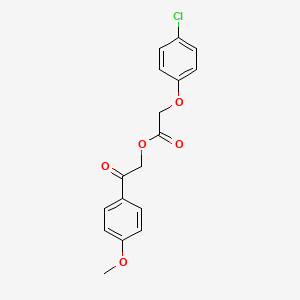
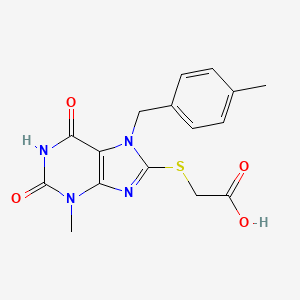
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
